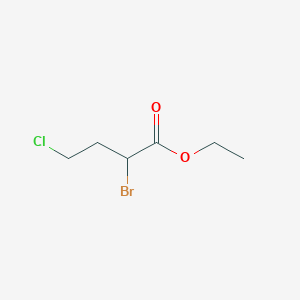

Ethyl 2-bromo-4-chlorobutanoate

Description

Properties

IUPAC Name |

ethyl 2-bromo-4-chlorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrClO2/c1-2-10-6(9)5(7)3-4-8/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVDXGSXGVTREI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4-chlorobutanoate can be synthesized through various methods. One common synthetic route involves the esterification of 2-bromo-4-chlorobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-chlorobutanoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

Elimination Reactions: It can undergo elimination reactions to form alkenes.

Reduction Reactions: The compound can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.

Elimination: Strong bases like sodium ethoxide (NaOEt) are used under heated conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products

Substitution: Products include ethyl 2-hydroxy-4-chlorobutanoate or ethyl 2-bromo-4-hydroxybutanoate.

Elimination: Major products are alkenes like ethyl 2-butenoate.

Reduction: The primary product is ethyl 2-bromo-4-chlorobutanol.

Scientific Research Applications

Ethyl 2-bromo-4-chlorobutanoate is extensively used in scientific research due to its reactivity and versatility. Some key applications include:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Material Science: It is utilized in the preparation of polymers and other advanced materials.

Biological Research: The compound is used in studies related to enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-chlorobutanoate involves its reactivity with nucleophiles and bases. The bromine and chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the transition states and intermediates.

Comparison with Similar Compounds

Ethyl 4-bromo-2-methylbutanoate

Physical/Chemical Properties:

- Higher lipophilicity due to the methyl group may affect solubility in polar solvents. Reactivity: The bromine at C4 is less electrophilic than the C2 bromine in Ethyl 2-bromo-4-chlorobutanoate, leading to slower substitution kinetics. Applications: Primarily used in industrial settings, as indicated in its safety data sheet ().

Ethyl 2-bromo-4-phenylbutanoate

Structure: Ethyl 2-bromo-4-phenylbutanoate (CAS#: 82586-61-6, ) replaces the C4 chlorine with a phenyl group. Physical/Chemical Properties:

- The phenyl group increases molecular weight and aromaticity, enhancing lipophilicity and UV absorption.

- Resonance effects from the phenyl ring may stabilize intermediates in elimination or coupling reactions.

Reactivity : The bulky phenyl group can hinder steric access to the bromine at C2, but its electron-withdrawing nature may activate the ester toward nucleophilic attack.

Applications : Documented in synthetic methodologies for heterocycles, as reported by Goel and Krolls in Tetrahedron Letters (1983) .

Ethyl 4-(2-bromo-5-chlorophenyl)-3-oxobutanoate

Structure: Ethyl 4-(2-bromo-5-chlorophenyl)-3-oxobutanoate (CAS#: 1260654-85-0, ) features a substituted phenyl ring at C4 and a ketone at C3. Physical/Chemical Properties:

- The 3-oxo group increases acidity of α-hydrogens, enabling enolate formation for alkylation or condensation reactions.

- The electron-withdrawing bromo and chloro substituents on the phenyl ring direct electrophilic aromatic substitution. Reactivity: The ketone allows for diverse reactivity, such as Grignard additions or reductions, unlike this compound. Applications: Potential use in drug discovery due to its multifunctional structure ().

Tabulated Comparison of Key Features

Q & A

Q. What are the established synthetic routes for Ethyl 2-bromo-4-chlorobutanoate, and what factors influence the choice of method?

this compound is typically synthesized via two primary routes:

- Esterification : Reacting 2-bromo-4-chlorobutanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux conditions. This method prioritizes starting material purity and controlled stoichiometry to avoid side reactions .

- Halogenation : Sequential bromination and chlorination of ethyl butenoate derivatives using halogenating agents (e.g., Br₂ or Cl₂ in inert solvents). Reaction temperature and halogen addition rates are critical to minimize over-halogenation .

Key Considerations :

| Factor | Impact on Synthesis |

|---|---|

| Solvent polarity | Polar solvents enhance halogenation efficiency |

| Catalyst concentration | Excess acid may degrade the ester product |

| Temperature control | Prevents thermal decomposition of halogens |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for the ester ethyl group (δ ~4.2 ppm, quartet; δ ~1.3 ppm, triplet) and halogenated carbons (δ ~3.5-4.0 ppm for Br/Cl proximity effects) .

- ¹³C NMR : Confirms carbonyl (δ ~170 ppm) and halogenated carbons (δ ~40-60 ppm).

Q. What are the critical safety considerations for handling this compound?

- Hazards : Acute toxicity (oral, Category 4) and potential skin/eye irritation .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent halogen loss or hydrolysis .

- Mitigation : Use fume hoods, nitrile gloves, and emergency eyewash stations. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in this compound synthesis?

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance halogenation regioselectivity compared to Brønsted acids .

- Solvent Optimization : Non-polar solvents (e.g., CCl₄) reduce side reactions during halogenation .

- Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes thermal decomposition of intermediates.

Example Optimization Table :

| Condition | Yield Improvement | Reference |

|---|---|---|

| ZnCl₂ catalysis | +15% | |

| CCl₄ solvent | +10% |

Q. How can stereochemical ambiguities in derivatives of this compound be resolved?

- X-ray Crystallography : Single-crystal analysis using SHELX software provides unambiguous stereochemical assignments .

- Chiral HPLC : Separates enantiomers using cellulose-based columns and hexane/isopropanol mobile phases.

- NOE NMR Experiments : Identifies spatial proximity of substituents to confirm configuration .

Q. How do bromine and chlorine substituents influence the compound’s reactivity in nucleophilic substitutions?

- Electronic Effects : The electron-withdrawing nature of Br and Cl increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., Grignard reagents) .

- Leaving Group Ability : Bromine’s lower bond dissociation energy compared to chlorine makes it a better leaving group in SN₂ reactions .

Comparative Reactivity Table :

| Reaction Type | Br Substituent Reactivity | Cl Substituent Reactivity |

|---|---|---|

| SN₂ (NaOH/EtOH) | High (k = 0.45 s⁻¹) | Moderate (k = 0.12 s⁻¹) |

| Ester Hydrolysis | Low (t₁/₂ = 24 h) | High (t₁/₂ = 6 h) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.